molecular formula C17H23ClN2OS B237838 Neticonazole hydrochloride CAS No. 130773-02-3

Neticonazole hydrochloride

Cat. No. B237838
CAS RN: 130773-02-3
M. Wt: 338.9 g/mol
InChI Key: HAHMABKERDVYCH-ZUQRMPMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neticonazole hydrochloride is an imidazole derivative and a potent and long-acting antifungal agent . It is especially active against Candida glabrata, Trichophyton, Microsporum, Aspergillus, and Fonsecaea spp . It has been used in Japan as an antifungal drug for the treatment of superficial skin infections .


Molecular Structure Analysis

This compound has a molecular formula of C17H23ClN2OS and a molecular weight of 338.90 . Its structure includes an imidazole ring, a vinyl group, a methylthio group, and a pentyloxyphenyl group .


Physical And Chemical Properties Analysis

This compound is a colorless crystal . It’s stable if stored as directed and should be kept away from strong oxidizing agents .

Scientific Research Applications

Antifungal Properties and Cross-Reactivity

Neticonazole hydrochloride is primarily recognized for its antifungal properties. It is a vinyl imidazole derivative developed for its antifungal capabilities, particularly in combating dermatophytosis, a fungal infection of the skin. Interestingly, despite its effective antifungal action, studies have indicated that contact allergy due to neticonazole is relatively uncommon. The compound's structure, similar to other imidazoles, contributes to its antifungal efficacy. However, it also raises concerns about cross-reactivity with other imidazole derivatives. For instance, it has been observed that there is cross-sensitivity between certain imidazoles, but not universally across the class, indicating a nuanced interaction based on chemical structure and substitution patterns (Hata et al., 1997).

Use in Dermatophytosis Treatment

This compound's role in treating dermatophytosis is particularly noteworthy. A comprehensive analysis of various antifungal treatments for dermatophytosis highlighted the critical need to understand and compare the efficacy of different antifungal agents, including neticonazole. This analysis underscores the importance of selecting appropriate antifungal treatments based on evidence and understanding the comparative effectiveness of these treatments in managing dermatophytosis (Rotta et al., 2013).

Role in Managing Fungal Infections in Animals

Neticonazole has also been implicated in managing fungal infections in animals, as demonstrated by case studies involving infections in pets such as hamsters and chinchillas. These studies illustrate the broader applicability of neticonazole in veterinary medicine, highlighting its potential in treating fungal infections beyond human clinical settings. The effectiveness of oral antifungal agents like itraconazole in these cases further demonstrates the relevance of understanding various antifungal treatment options and their appropriate use across different contexts (Hata et al., 2000).

Mechanism of Action

The primary mechanism of action of Neticonazole hydrochloride is similar to that of other imidazoles. It inhibits the P450-dependent C-14α-demethylation of lanosterol, preventing its conversion to ergosterol . This results in the depletion of normal fungal sterols (ergosterol) and accumulation of 14a-methyl sterols (lanosterol) in the fungal cell membrane, inducing damage to the cell .

Safety and Hazards

Neticonazole hydrochloride is toxic and contains a pharmaceutically active ingredient . It’s a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

1-[(E)-2-methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS.ClH/c1-3-4-7-12-20-17-9-6-5-8-15(17)16(13-21-2)19-11-10-18-14-19;/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3;1H/b16-13+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHMABKERDVYCH-ZUQRMPMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1C(=CSC)N2C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=CC=C1/C(=C\SC)/N2C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130773-02-3
Record name Neticonazole hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130773-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neticonazole hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130773023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NETICONAZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKF582ZH6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Neticonazole Hydrochloride against fungal infections?

A1: this compound is an antifungal agent belonging to the azole class. While the provided abstracts don't delve into the specific mechanism of this compound, azoles generally work by inhibiting the enzyme lanosterol 14α-demethylase in fungi. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane []. Disruption of ergosterol synthesis leads to structural and functional changes in the fungal cell membrane, ultimately resulting in cell death.

Q2: How effective is this compound in treating specific fungal infections, and are there any reported cases of its use against infections caused by contact with animals?

A2: this compound is noted for its effectiveness in treating various forms of mucocutaneous candidiasis, including Candida intertrigo, erythema mycoticum infantile, erosio interdigitalis blastomycetica, candidal paronychia and onychia, and oral candidiasis []. It is also effective against superficial dermatophyte infections, typically requiring a shorter treatment duration compared to other fungal infections [].

Q3: Are there different crystal forms of this compound, and how are they characterized?

A3: Yes, research indicates the existence of a new crystal form of this compound []. This new form is characterized by its distinct X-ray powder diffraction (XRPD) pattern. The XRPD analysis reveals characteristic absorption peaks at specific reflection angles (2 theta) including 7.6, 9.8, 15.2, 16.1, 21.0, 21.5, 21.9, 22.4, 24.1, 26.6, and 27.8 []. This unique XRPD profile distinguishes it from other known crystal forms and can be used for its identification and characterization.

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